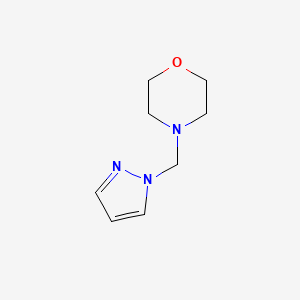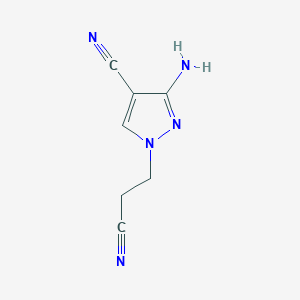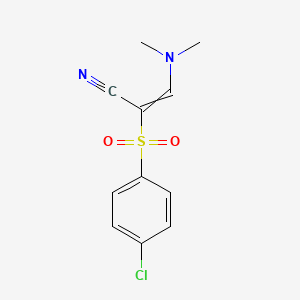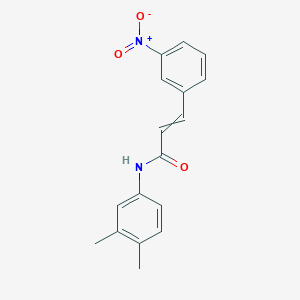
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride is a chemical compound with the empirical formula C4H7N5O·HCl. It is known for its unique structure, which includes a triazole ring and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of 1H-1,2,4-triazole with hydroxylamine and ethanimidamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to confirm its identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted triazole compounds .
Applications De Recherche Scientifique
N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring and hydroxyl group play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
- 2-(1H-1,2,4-Triazol-1-yl)ethanamine
- 1,2,4-Triazole derivatives
Uniqueness
N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride is unique due to its specific combination of a triazole ring and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C4H8ClN5O |
|---|---|
Poids moléculaire |
177.59 g/mol |
Nom IUPAC |
N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C4H7N5O.ClH/c5-4(8-10)1-9-3-6-2-7-9;/h2-3,10H,1H2,(H2,5,8);1H |
Clé InChI |
GLJLLLOIMJXTCM-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)CC(=NO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate](/img/structure/B11726272.png)




![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)




![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
